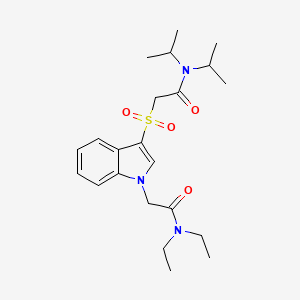

2-((1-(2-(Diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C22H33N3O4S and its molecular weight is 435.58. The purity is usually 95%.

BenchChem offers high-quality 2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluoreszenzmarkierung und Biomoleküle

Die Fluoreszenzmarkierung spielt eine entscheidende Rolle in verschiedenen wissenschaftlichen Disziplinen, darunter Umweltwissenschaften, Medizin, Pharmazie und Zellbiologie. Forscher verwenden Fluoreszenzmarker, um Biomoleküle wie Aminosäuren, Peptide, Proteine, Nukleinsäuren und Kohlenhydrate zu detektieren und zu verfolgen. Unter den organischen fluoreszierenden Materialien zeichnen sich Cumarinderivate als wichtige Verbindungen aus.

- Pereira, A., Martins, S., & Caldeira, A. T. (2019). Coumarins as Fluorescent Labels of Biomolecules. Phytochemicals in Human Health. DOI: 10.5772/intechopen.85973

Hemmung der Carboanhydrase II

Eine weitere interessante Anwendung beinhaltet die Interaktion der Verbindung mit der Carboanhydrase II (CA II). Die Hybridstruktur 4-{2-[1-(2-Oxo-2H-chromen-3-yl)ethylidene]hydrazino}benzenesulfonamid hat eine potente Hemmung von CA II gezeigt, mit einem KI-Wert von 13,23 nM. Diese Aktivität übertrifft die des Referenzmedikaments Acetazolamid (AZA) mit einem KI-Wert von 12,1 nM .

Wirkmechanismus

Target of Action

The compound, also known as 2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfonyl)-N,N-bis(propan-2-yl)acetamide, is a sulfonamide derivative . Sulfonamides are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides and thus DNA . This makes DHFR a crucial target in antimicrobial and antitumor activities .

Mode of Action

Sulfonamides, including our compound of interest, act as competitive inhibitors of the enzyme DHFR . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the active site of the enzyme. This prevents the formation of folic acid, a vital component for bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate synthesis pathway . By inhibiting DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, a co-factor required for the synthesis of nucleotides. This leads to a decrease in DNA synthesis and cell replication, particularly in rapidly dividing cells such as bacteria and cancer cells .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are primarily excreted by the kidneys, and their elimination can be affected by urinary pH .

Result of Action

The inhibition of DHFR leads to a decrease in bacterial or tumor cell replication, resulting in a reduction of infection or tumor size . .

Eigenschaften

IUPAC Name |

2-[3-[2-[di(propan-2-yl)amino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O4S/c1-7-23(8-2)21(26)14-24-13-20(18-11-9-10-12-19(18)24)30(28,29)15-22(27)25(16(3)4)17(5)6/h9-13,16-17H,7-8,14-15H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGFCQLYXAMPGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2,3'-bithiophene]-5-yl}-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol](/img/structure/B2506528.png)

![3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID](/img/structure/B2506529.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2506530.png)

![4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2506535.png)

![8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2506543.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2506548.png)

![4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2506550.png)